Clinical Efficacy vs. Mycophenolate Mofetil (MMF) in Renal Transplantation
In a 12-month, multicenter, randomized, double-blind Phase II clinical trial (N=364), low-dose Manitimus (FK778) demonstrated comparable efficacy to mycophenolate mofetil (MMF) when both were combined with tacrolimus and corticosteroids. Biopsy-proven acute rejection (BPAR) rates at 24 weeks were 22.8% for low-level FK778 vs. 17.2% for MMF, a non-significant difference [1]. However, this comparable efficacy was dose-dependent; higher FK778 exposure resulted in significantly worse outcomes, with BPAR rates of 29.3% (mid-level) and 34.5% (high-level), establishing a narrow therapeutic window [1].
| Evidence Dimension | Biopsy-Proven Acute Rejection (BPAR) Rate at 24 weeks |
|---|---|
| Target Compound Data | 22.8% (Low-level FK778, N=92) |
| Comparator Or Baseline | Mycophenolate Mofetil (MMF): 17.2% (N=93) |
| Quantified Difference | +5.6 percentage points (absolute difference) but statistically comparable |
| Conditions | Renal transplant recipients receiving concomitant tacrolimus and steroids. FK778 dose: loading 2x600mg/day (2 days) followed by 100mg/day, adjusted to trough 25-75 μg/mL. |
Why This Matters
This is the definitive human trial data for FK778, showing that its efficacy is not superior to MMF and that its therapeutic index is narrow, which is critical for researchers modeling or studying immunosuppressive regimens.
- [1] Wlodarczyk Z, Vanrenterghem Y, et al. A multicenter, randomized, double-blind study comparing different FK778 doses (manitimus) with tacrolimus and steroids vs. MMF with tacrolimus and steroids in renal transplantation. BMC Nephrol. 2012;13:68. View Source
